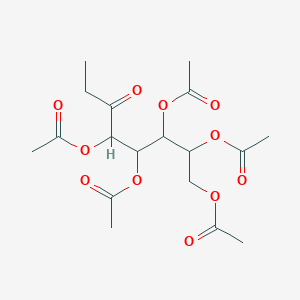
4,5,6,7,8-Penta-o-acetyl-1,2-dideoxyoct-3-ulose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7,8-Penta-o-acetyl-1,2-dideoxyoct-3-ulose is a synthetic organic compound characterized by the presence of multiple acetyl groups
Métodos De Preparación
The synthesis of 4,5,6,7,8-Penta-o-acetyl-1,2-dideoxyoct-3-ulose typically involves the acetylation of precursor molecules. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the desired positions on the molecule .
Análisis De Reacciones Químicas
4,5,6,7,8-Penta-o-acetyl-1,2-dideoxyoct-3-ulose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions. .
Aplicaciones Científicas De Investigación
4,5,6,7,8-Penta-o-acetyl-1,2-dideoxyoct-3-ulose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It finds applications in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4,5,6,7,8-Penta-o-acetyl-1,2-dideoxyoct-3-ulose involves its interaction with specific molecular targets, such as enzymes involved in acetylation and deacetylation processes. The compound can modulate the activity of these enzymes, thereby influencing various biochemical pathways .
Comparación Con Compuestos Similares
4,5,6,7,8-Penta-o-acetyl-1,2-dideoxyoct-3-ulose can be compared with other acetylated sugars, such as:
- 1,2,3,4,6-Penta-O-acetyl-alpha-D-mannopyranose
- 1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose
- 1,2,3,4,6-Penta-O-acetyl-alpha-D-glucopyranose
These compounds share similar acetylation patterns but differ in their core sugar structures, leading to variations in their chemical reactivity and applications .
Propiedades
Número CAS |
5456-68-8 |
|---|---|
Fórmula molecular |
C18H26O11 |
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
(2,3,4,5-tetraacetyloxy-6-oxooctyl) acetate |
InChI |
InChI=1S/C18H26O11/c1-7-14(24)16(27-11(4)21)18(29-13(6)23)17(28-12(5)22)15(26-10(3)20)8-25-9(2)19/h15-18H,7-8H2,1-6H3 |
Clave InChI |
YLQNFPFELXONKJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


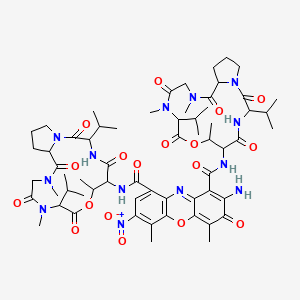
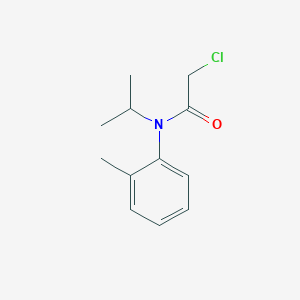



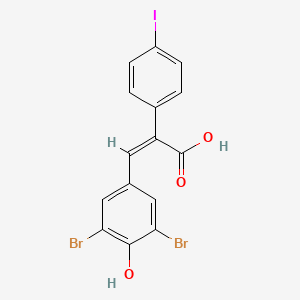

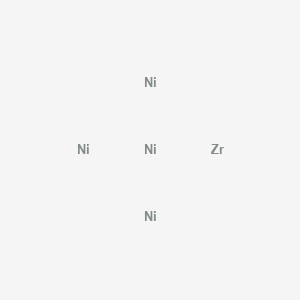
![2-[4-Hydroxy-2-methyl-5-(propan-2-yl)anilino]naphthalene-1,4-dione](/img/structure/B14727051.png)

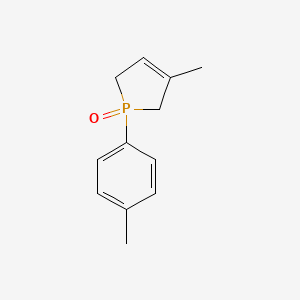

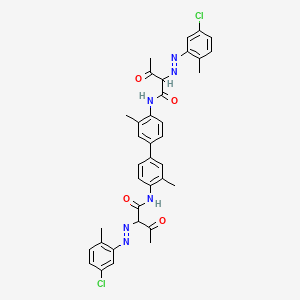
![2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate](/img/structure/B14727070.png)
